molecular formula C13H25N3OS B3948373 N~2~-[(cyclohexylamino)carbonothioyl]leucinamide

N~2~-[(cyclohexylamino)carbonothioyl]leucinamide

カタログ番号 B3948373
分子量: 271.42 g/mol
InChIキー: KPSFAAJLUCGZOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(cyclohexylamino)carbonothioyl]leucinamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets the protein kinase PAK4, which is known to play a crucial role in cancer cell proliferation, migration, and invasion.

科学的研究の応用

N~2~-[(cyclohexylamino)carbonothioyl]leucinamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of PAK4, which is known to play a crucial role in cancer cell proliferation, migration, and invasion. Inhibition of PAK4 activity by this compound has been found to induce apoptosis in cancer cells and reduce tumor growth in preclinical models.

作用機序

N~2~-[(cyclohexylamino)carbonothioyl]leucinamide inhibits the activity of PAK4 by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell proliferation, migration, and invasion. Inhibition of PAK4 activity by this compound has been found to induce apoptosis in cancer cells and reduce tumor growth in preclinical models.
Biochemical and Physiological Effects:
This compound has been found to selectively inhibit PAK4 activity without affecting the activity of other kinases. This specificity makes it a promising candidate for cancer therapy as it reduces the risk of off-target effects. In preclinical models, this compound has been found to induce apoptosis in cancer cells and reduce tumor growth.

実験室実験の利点と制限

N~2~-[(cyclohexylamino)carbonothioyl]leucinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for PAK4, which reduces the risk of off-target effects. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.

将来の方向性

There are several future directions for the study of N~2~-[(cyclohexylamino)carbonothioyl]leucinamide. One potential application is in combination therapy with other cancer drugs. This compound has been found to enhance the effectiveness of other cancer drugs in preclinical models. Another potential application is in the treatment of other diseases that involve PAK4 activity, such as neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these applications.

特性

IUPAC Name

2-(cyclohexylcarbamothioylamino)-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3OS/c1-9(2)8-11(12(14)17)16-13(18)15-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H2,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSFAAJLUCGZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide
Reactant of Route 3
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide
Reactant of Route 4
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide
Reactant of Route 5
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide
Reactant of Route 6
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。